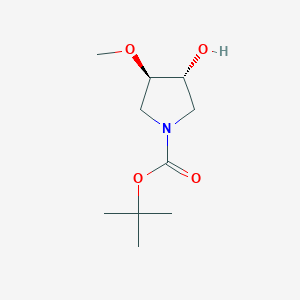

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Description

Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol CAS Number: 1864003-19-9 Storage Conditions: Sealed, dry, 2–8°C .

This compound is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a methoxy group at position 2. Its stereochemistry (3R,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where stereoselectivity influences biological activity and crystallization behavior .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJCELXHUNUFBB-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148214-86-2, 1864003-19-9 | |

| Record name | rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxy-2-pyrrolidinecarboxylate.

Protection and Functionalization: The hydroxyl group at the 4-position is protected using a suitable protecting group, such as a methoxy group, to prevent unwanted reactions.

Hydroxylation: The 3-position is then hydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group.

Deprotection: Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.

Purification: Techniques like crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of tert-butyl (3R,4R)-3-oxo-4-methoxypyrrolidine-1-carboxylate.

Reduction: Formation of tert-butyl (3R,4R)-3-hydroxy-4-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of tert-butyl (3R,4R)-3-hydroxy-4-substituted pyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may affect metabolic pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations

(a) tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₀H₁₉NO₄

- CAS : 635319-09-4

- Key Difference : Replaces the methoxy group with a hydroxymethyl (-CH₂OH) substituent.

- Properties : Exists as a colorless liquid, suggesting lower melting point and enhanced solubility in polar solvents compared to the crystalline methoxy analog .

- Applications : The hydroxymethyl group increases hydrogen-bonding capacity, making it suitable for prodrug formulations or as a linker in bioconjugation .

(b) tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₁H₁₈F₃NO₃

- CAS : 1052713-78-6

- Key Differences :

- Stereochemistry : 3R,4S configuration (vs. 3R,4R in the target compound).

- Substituents : Trifluoromethyl (-CF₃) and methyl (-CH₃) groups at position 3 and 4, respectively.

- Properties : The -CF₃ group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The stereochemical inversion at C4 may reduce binding affinity in enantioselective reactions .

(c) tert-Butyl 3,3-Difluoro-4-(Hydroxymethyl)-4-Methylpyrrolidine-1-Carboxylate

- Molecular Formula: C₁₁H₁₉F₂NO₃

- CAS : 2607831-43-4

- Key Differences : Difluoro (-F₂) and methyl groups at position 3 and 4, respectively.

- The geminal difluoro group may stabilize specific conformations via gauche effects .

Functional Group and Stereochemical Impact

Biological Activity

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- CAS Number : 1864003-19-9

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to act as an inhibitor in various enzymatic pathways, particularly those involving hypoxia-inducible factor (HIF) signaling pathways. HIF is crucial for cellular adaptation to low oxygen conditions, and compounds that modulate its activity can have therapeutic implications in cancer and other diseases .

1. Inhibition of HIF Pathways

Recent studies have demonstrated that derivatives of this compound can effectively inhibit the activity of HIF-1α, a key regulator in the response to hypoxia. For instance, a structure-guided design approach led to the development of potent VHL inhibitors that exhibited dissociation constants lower than 40 nM, indicating strong binding affinity .

2. Anticancer Potential

In vitro studies have revealed that this compound derivatives can induce apoptosis in cancer cell lines by disrupting HIF signaling. This was evidenced by increased levels of pro-apoptotic factors and decreased cell viability in treated cells .

3. Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been observed that certain derivatives can enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HIF Inhibition | Strong binding affinity (Kd < 40 nM) | |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Enhanced neuronal survival |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often utilize tert-butyl carbamate as a key intermediate . Variations in the synthesis can lead to different derivatives with distinct biological activities.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydroxylation | Dibutyltin oxide, benzoyl chloride, toluene, reflux | 41% | |

| Methoxylation | NaOMe, MeOH, 0–20°C | ~60%* | |

| *Hypothetical yield based on analogous reactions. |

How can researchers optimize enantiomeric purity during synthesis?

Advanced Question

Chiral resolution techniques are critical:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances purity, as demonstrated for structurally similar piperidine derivatives .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) for stereocontrolled hydroxylation, as seen in pyrrolidine-based intermediates .

What analytical methods are suitable for detecting diastereomer impurities?

Advanced Question

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients resolve diastereomers. Monitor mass fragments (e.g., m/z 246 for the parent ion) .

- 2D NMR : - COSY and HSQC spectra differentiate diastereomers by correlating coupling constants and carbon-proton connectivity .

- Polarimetry : Compare specific rotations ([α]) against literature values for enantiopure standards .

How does the compound’s stability vary under different storage conditions?

Basic Question

- Hygroscopicity : The hydroxy group may absorb moisture; store under inert gas (N) at –20°C .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged exposure to temperatures >50°C .

- Light Sensitivity : UV-Vis spectra indicate degradation under UV light; use amber vials for storage .

What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Advanced Question

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models transition states for reactions at C3 and C4. For example, calculate activation energies for methoxide attack on brominated intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction rates using GROMACS .

- Docking Studies : AutoDock Vina predicts interactions with enzymes (e.g., oxidoreductases) for biocatalytic applications .

How can contradictions in reported physical properties (e.g., melting points) be resolved?

Advanced Question

- Reproducibility : Compare DSC data across batches; variations may arise from polymorphic forms (e.g., amorphous vs. crystalline) .

- Interlaboratory Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate in DSC) .

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., residual solvents) that depress melting points .

What strategies mitigate epimerization during functional group modifications?

Advanced Question

- Low-Temperature Reactions : Conduct acylations at 0–10°C to minimize racemization .

- Protecting Groups : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to shield stereocenters during acidic/basic conditions .

- In Situ Monitoring : ReactIR tracks reaction progress and detects epimerization via carbonyl peak shifts .

How is the compound utilized in synthesizing bioactive analogs?

Advanced Question

- Fragment-Based Drug Design : Couple the pyrrolidine core to triazole or pyrimidine rings via click chemistry (e.g., CuAAC) for kinase inhibitors .

- Prodrug Derivatization : Esterify the hydroxy group with lipophilic moieties (e.g., benzoyl) to enhance blood-brain barrier penetration .

- Peptide Conjugation : Use EDC/HOBt to link the carboxylate to peptide sequences, as seen in protease inhibitor studies .

What safety precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.